REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[C:5]([OH:16])(=O)[CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][O:13][CH3:14]>>[C:5]([Cl:3])(=[O:16])[CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][O:13][CH3:14]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(COCCOCCOC)(=O)O
|
Type
|
CUSTOM
|
Details
|
stirred for 45 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed
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Type
|
TEMPERATURE
|
Details
|
to reflux where it
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(COCCOCCOC)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |